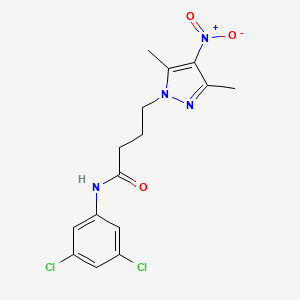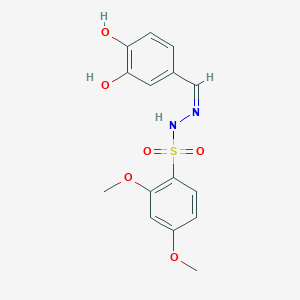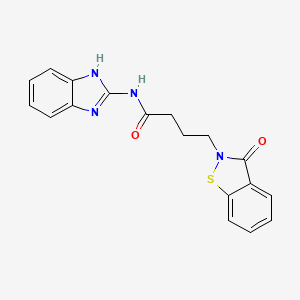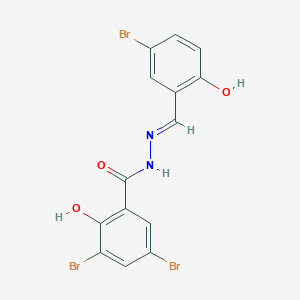
N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as DNPB, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. DNPB belongs to the class of pyrazole-based compounds and is known for its ability to inhibit the activity of certain enzymes and receptors in the human body. In
Mécanisme D'action
N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide works by inhibiting the activity of certain enzymes and receptors in the human body. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer cell growth. This compound also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its ability to specifically target certain enzymes and receptors, which allows for more precise and targeted research. However, one limitation is that this compound may have off-target effects on other enzymes and receptors, which can complicate the interpretation of research results.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide. Some of these include:
1. Investigating the potential of this compound as a chemotherapeutic agent for various types of cancer.
2. Studying the neuroprotective properties of this compound and its potential application in the treatment of neurodegenerative diseases.
3. Investigating the anti-inflammatory properties of this compound and its potential application in the treatment of inflammatory diseases.
4. Further exploring the mechanism of action of this compound and its effects on other enzymes and receptors in the human body.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves the reaction of 3,5-dichloroaniline with 3,5-dimethyl-4-nitropyrazole in the presence of a base and a solvent. The resulting product is then treated with butyryl chloride to form the final compound, this compound. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases and conditions. Some of the research applications of this compound include:
1. Cancer Research: this compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation. It has potential as a chemotherapeutic agent for various types of cancer.
2. Neurodegenerative Diseases: this compound has been studied for its neuroprotective properties and potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Inflammation: this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O3/c1-9-15(21(23)24)10(2)20(19-9)5-3-4-14(22)18-13-7-11(16)6-12(17)8-13/h6-8H,3-5H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWSYWJXMAOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine](/img/structure/B6014269.png)
![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol](/img/structure/B6014285.png)

methanone](/img/structure/B6014310.png)

![1-(2-chlorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6014318.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6014323.png)

![3-[1-(2-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014328.png)
![3-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}propanamide](/img/structure/B6014329.png)

